A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis
A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of a Fluorinated Indolinone Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indolin-2-one core structure has emerged as a "privileged scaffold." Its inherent ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites has made it a foundational element for a multitude of kinase inhibitors. Within this important class of molecules, 6-Amino-5-fluoroindolin-2-one stands out as a critical intermediate, most notably for the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. The strategic placement of the fluoro and amino groups on this scaffold is not merely a synthetic convenience; it is a deliberate design element that profoundly influences the biological activity and pharmacokinetic properties of the final drug product. This guide provides an in-depth technical overview of 6-Amino-5-fluoroindolin-2-one, from its fundamental properties and synthesis to its pivotal role in the generation of life-saving therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 6-Amino-5-fluoroindolin-2-one is typically a solid at room temperature.[1] While a specific melting point is not consistently reported across commercial suppliers, it is expected to be a relatively high-melting solid, characteristic of aromatic compounds with hydrogen bonding capabilities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FN₂O | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| CAS Number | 150544-01-7 | [1] |
| Appearance | Solid | [1] |
| Solubility | While specific quantitative data is sparse, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents. | General Chemical Principles |
Spectroscopic Characterization:
While a dedicated, publicly available high-resolution spectrum for 6-Amino-5-fluoroindolin-2-one is not readily found, its structure can be confidently confirmed using standard spectroscopic techniques. The expected spectral features are as follows:
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¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene protons of the indolinone ring, and the protons of the amino group. The aromatic protons would show splitting patterns consistent with their substitution and coupling to the adjacent fluorine atom.
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¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methylene carbon.
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FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and the lactam, the C=O stretching of the lactam, and C-F stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.
Synthesis of 6-Amino-5-fluoroindolin-2-one: A Two-Step Transformation
The synthesis of 6-Amino-5-fluoroindolin-2-one is strategically accomplished from its precursor, 5-fluoroindolin-2-one. This transformation is a classic example of electrophilic aromatic substitution followed by reduction, a common tactic in the functionalization of aromatic rings. The process involves the introduction of a nitro group at the 6-position, which is ortho to the activating lactam nitrogen and para to the fluorine atom, followed by its reduction to the desired amino group.
Experimental Protocol: Synthesis of 6-Amino-5-fluoroindolin-2-one
PART A: Nitration of 5-Fluoroindolin-2-one
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Addition of Starting Material: Slowly add 5-fluoroindolin-2-one to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-fluoroindolin-2-one, maintaining the reaction temperature between 0-5 °C. The regioselectivity is directed by the activating effect of the lactam nitrogen.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 6-nitro-5-fluoroindolin-2-one, is collected by filtration, washed with cold water until neutral, and dried.
PART B: Reduction of 6-Nitro-5-fluoroindolin-2-one
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Reaction Setup: Suspend the synthesized 6-nitro-5-fluoroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.
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Reduction: Several methods can be employed for the reduction of the nitro group:
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Catalytic Hydrogenation: Add a catalytic amount of Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Metal-Acid Reduction: Alternatively, use a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[2]
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Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the nitro-intermediate.
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Work-up:
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For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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For the SnCl₂/HCl method, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
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Purification: The crude 6-Amino-5-fluoroindolin-2-one can be purified by recrystallization or column chromatography to yield the final product.
Pivotal Role in Drug Synthesis: The Sunitinib Paradigm
The primary and most significant application of 6-Amino-5-fluoroindolin-2-one is as a key building block in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The synthesis of Sunitinib from 6-Amino-5-fluoroindolin-2-one is achieved through a Knoevenagel condensation reaction.
Experimental Protocol: Synthesis of Sunitinib
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Reaction Setup: In a round-bottom flask, dissolve 6-Amino-5-fluoroindolin-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide in a suitable solvent, such as ethanol or toluene.[4][5]
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Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine, to the reaction mixture.[4]
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Condensation Reaction: Heat the reaction mixture to reflux and stir for several hours. The Knoevenagel condensation occurs between the active methylene group at the 3-position of the indolinone and the aldehyde group of the pyrrole derivative.
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Reaction Monitoring: Monitor the formation of the product by TLC.
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Product Isolation: Upon completion, cool the reaction mixture. The Sunitinib product often precipitates out of the solution and can be collected by filtration.
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Purification: The crude Sunitinib can be washed with a suitable solvent (e.g., cold ethanol) and further purified by recrystallization to obtain the final drug substance with high purity.
Biological Significance and Mechanism of Action of Derivatives
The indolin-2-one scaffold of 6-Amino-5-fluoroindolin-2-one is crucial for the biological activity of its derivatives like Sunitinib. This core structure mimics the adenine ring of ATP and forms critical hydrogen bonds with the hinge region of the kinase domain, acting as a competitive inhibitor.[6] Sunitinib is known to inhibit multiple RTKs, thereby disrupting key signaling pathways involved in tumor growth and angiogenesis.[3][7]
Key Kinase Targets of Sunitinib and their IC₅₀ Values:
| Kinase Target | IC₅₀ Value | Biological Function |
| PDGFRβ | 2 nM | Regulates cell growth, proliferation, and differentiation.[3][7] |
| VEGFR2 (KDR/Flk-1) | 80 nM | A primary mediator of angiogenesis.[3][7] |
| c-KIT | Potent Inhibition | Drives the majority of gastrointestinal stromal tumors.[3] |
| FLT3 | 30-250 nM | Implicated in acute myeloid leukemia.[7] |
Targeted Signaling Pathways
Sunitinib's efficacy stems from its ability to simultaneously block multiple signaling cascades that are crucial for tumor survival and proliferation. The two primary pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
VEGFR Signaling Pathway and Inhibition by Sunitinib:
PDGFR Signaling Pathway and Inhibition by Sunitinib:
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 6-Amino-5-fluoroindolin-2-one. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area thoroughly with water.
Conclusion and Future Perspectives
6-Amino-5-fluoroindolin-2-one is a testament to the power of strategic molecular design in drug discovery. Its role as a key intermediate for Sunitinib has cemented its importance in the synthesis of targeted cancer therapies. The indolin-2-one scaffold, appropriately functionalized with fluorine and an amino group, provides a robust platform for the development of potent kinase inhibitors. Future research may explore the use of this versatile intermediate in the synthesis of novel kinase inhibitors with different selectivity profiles or improved pharmacokinetic properties. As our understanding of kinase biology continues to grow, so too will the value of well-designed, functionalized building blocks like 6-Amino-5-fluoroindolin-2-one in the ongoing quest for more effective and selective medicines.
References
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Wikipedia. Sunitinib. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Sunitinib Malate? Available from: [Link]
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Cancer Research UK. Sunitinib (Sutent). Available from: [Link]
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ResearchGate. The design and structure–activity relationship of sunitinib. Available from: [Link]
- Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- Google Patents. CN103992308A - Method for preparing sunitinib.
- Hubbard, S. R., & Miller, W. T. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1541–1546.
- Google Patents. CN101333215A - A kind of synthetic method of sunitinib base.
-
WIPO Patentscope. WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF. Available from: [Link]
- Journal of Medicinal Chemistry. (2022).
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